molecular formula C18H14O7 B2488419 2,3,6,7,10,11-Hexahydroxytriphenylene hydrate CAS No. 4877-80-9; 865836-87-9

2,3,6,7,10,11-Hexahydroxytriphenylene hydrate

Cat. No. B2488419
Key on ui cas rn: 4877-80-9; 865836-87-9
M. Wt: 342.303
InChI Key: RRFZCJGLIHVKTK-UHFFFAOYSA-N
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Patent
US08178731B2

Procedure details

Catechol (22.0 g, 0.2 moles) and diiron trioxide (ferric oxide) (31.9 g, 0.2 moles) were added into water (44 mL), and 98% sulfuric acid (176 g, 1.76 moles) was added dropwise to the solution while temperature of the solution is maintained at 30° C. or lower, to adjust the concentration in percent by weight of sulfuric acid in the reaction system at 80%. The solution was reacted at 30° C. for 6 hours with stirring. After completion of the reaction, water (200 mL) was added dropwise to the reaction solution while temperature of the solution was maintained at 30° C. or lower, and the reaction solution was stirred at the same temperature for another 30 minutes. The resultant precipitate was collected by filtration, and the obtained crude crystal was washed with water. The crude crystal was further dispersed in water (400 mL), and the dispersion liquid was stirred for 30 minutes, and then filtered to collect crystal. After the collected crystal was dispersed in acetone (400 mL), the dispersion liquid was stirred for 30 minutes. After that, the dispersion liquid was filtered to filter off insoluble matter, and activated charcoal (10.81 g) was added to the filtrate, which was then stirred for 30 minutes. After stirring, the filtrate was concentrated under reduced pressure to distill off acetone, and evaporated to dryness. After the residue after evaporation to dryness was dissolved by adding the acetone (40 mL) and the water (20 mL) thereto at room temperature, water (380 mL) was slowly added dropwise at the same temperature. By cooling down the solution after the addition to 10° C., crystal precipitated. The crystal thus precipitated was collected by filtration, and then dried, to give type C crystal of 2,3,6,7,10,11-hexahydroxytriphenylene monohydrate (8.43 g, theoretical yield from catechol: 36.9%) in reddish purple powder form. Also, water content of the obtained the type C crystal was measured by Karl-Fischer method in the same way as in Example 4, and the type C crystal was confirmed to be monohydrate of 2,3,6,7,10,11-hexahydroxytriphenylene.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
176 g
Type
reactant
Reaction Step One
Name
diiron trioxide
Quantity
31.9 g
Type
catalyst
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Fe+2].[Fe+2].O>[OH2:2].[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:6]3[C:7](=[CH:8][C:1]([OH:2])=[C:3]([OH:2])[CH:5]=3)[C:7]=2[CH:8]=1 |f:2.3.4.5.6,8.9|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
176 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
diiron trioxide
Quantity
31.9 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Fe+2].[Fe+2]
Name
Quantity
44 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise to the solution while temperature of the solution
CONCENTRATION
Type
CONCENTRATION
Details
the concentration in percent by weight of sulfuric acid in the reaction system at 80%
CUSTOM
Type
CUSTOM
Details
The solution was reacted at 30° C. for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
was added dropwise to the reaction solution while temperature of the solution
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 30° C.
STIRRING
Type
STIRRING
Details
lower, and the reaction solution was stirred at the same temperature for another 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
the obtained crude crystal
WASH
Type
WASH
Details
was washed with water
ADDITION
Type
ADDITION
Details
The crude crystal was further dispersed in water (400 mL)
STIRRING
Type
STIRRING
Details
the dispersion liquid was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to collect crystal
ADDITION
Type
ADDITION
Details
After the collected crystal was dispersed in acetone (400 mL)
STIRRING
Type
STIRRING
Details
the dispersion liquid was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After that, the dispersion liquid was filtered
FILTRATION
Type
FILTRATION
Details
to filter off insoluble matter, and activated charcoal (10.81 g)
ADDITION
Type
ADDITION
Details
was added to the filtrate, which
STIRRING
Type
STIRRING
Details
was then stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
to distill off acetone
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
After the residue after evaporation to dryness
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
ADDITION
Type
ADDITION
Details
by adding the acetone (40 mL)
ADDITION
Type
ADDITION
Details
the water (20 mL) thereto at room temperature, water (380 mL) was slowly added dropwise at the same temperature
TEMPERATURE
Type
TEMPERATURE
Details
By cooling down the solution
ADDITION
Type
ADDITION
Details
after the addition to 10° C.
CUSTOM
Type
CUSTOM
Details
crystal precipitated
CUSTOM
Type
CUSTOM
Details
The crystal thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O.OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.43 g
YIELD: PERCENTYIELD 36.9%
YIELD: CALCULATEDPERCENTYIELD 61.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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